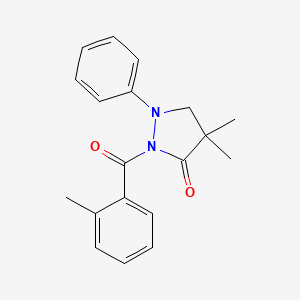

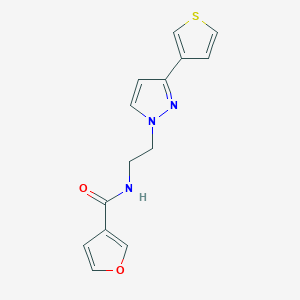

![molecular formula C23H23ClN2OS B2503719 3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223862-40-5](/img/structure/B2503719.png)

3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione" is a diazaspirodecanone derivative, which is a class of compounds known for their unique spirocyclic structure. This structure consists of two rings that are joined at a single atom, forming a bicyclic system. The compound features a chlorophenyl group, a dimethylbenzoyl moiety, and a thione functionality, which may contribute to its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of diazaspirodecanone derivatives can be complex due to the intricacies of forming the spirocyclic structure. In the context of similar compounds, the synthesis of 4,6-diazaspiro[2.3]hex-1-en-5-ones has been achieved by reacting diphenylcyclopropenone oxime with isocyanates in the presence of triethylamine, yielding the desired products in good yields . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach could be employed, possibly involving a reaction with an appropriate isocyanate and modifications to introduce the chlorophenyl and dimethylbenzoyl groups.

Molecular Structure Analysis

The molecular structure of diazaspirodecanone derivatives is characterized by the presence of a spirocyclic core. In the case of the compound "this compound," the spirocyclic core would be expected to influence the compound's reactivity and interactions with other molecules. The presence of electron-withdrawing groups such as the chlorophenyl and the thione may affect the electron density distribution within the molecule, potentially impacting its chemical behavior.

Chemical Reactions Analysis

While the provided papers do not specifically discuss the chemical reactions of "this compound," they do provide insight into the reactivity of related diazaspirodecanone derivatives. For instance, the three-component reaction involving triphenylphosphine and electron-deficient alkynes can yield diazaspirodecanones with high diastereoselectivity . This suggests that the compound may also participate in multi-component reactions, potentially leading to a variety of stereoisomers.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the chlorophenyl group could impart certain polar characteristics to the molecule, while the dimethylbenzoyl group could contribute to its hydrophobicity. The thione functionality is known to participate in hydrogen bonding, which could affect the compound's solubility and boiling point. The exact properties of "this compound" would need to be determined experimentally, but these structural features provide a starting point for predicting its behavior.

Applications De Recherche Scientifique

Molecular Diversity and Synthesis Techniques

Research has explored the synthesis of related diazaspiro decane compounds through triphenylphosphine-promoted reactions, showcasing the molecular diversity achievable with these frameworks. For instance, the reaction of triphenylphosphine with dimethyl hex-2-en-4-ynedioate and arylidene N,N'-dimethylbarbituric acids resulted in trans-1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enes, highlighting the high diastereoselectivity and good yields of such processes (Han et al., 2020).

Antimicrobial and Antituberculosis Activity

Compounds structurally similar to 3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione have been synthesized and evaluated for their antimicrobial properties. A study demonstrated the synthesis of enantiomerically pure spiroisoxazolidines, which were screened for their in vitro activity against Mycobacterium tuberculosis, revealing significant antimycobacterial potential (Kumar et al., 2010).

Potential in Glucose Regulation

Another research avenue explored the development of spiroimidazolone-based antagonists targeting the human glucagon receptor (hGCGR), indicating the potential of spiro compounds in glucose regulation. One such compound demonstrated the ability to lower nonfasting glucose levels in mice models, suggesting therapeutic applications in diabetes management (Demong et al., 2014).

Anticancer and Antidiabetic Applications

A study on spirothiazolidines analogs revealed that certain compounds exhibited significant anticancer activities against human breast and liver carcinoma cell lines. Additionally, some compounds displayed higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to standard antidiabetic drugs, suggesting a dual potential in anticancer and antidiabetic treatments (Flefel et al., 2019).

Propriétés

IUPAC Name |

[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2OS/c1-15-6-7-18(14-16(15)2)21(27)26-22(28)20(17-8-10-19(24)11-9-17)25-23(26)12-4-3-5-13-23/h6-11,14H,3-5,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFMDGRWNQTHMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

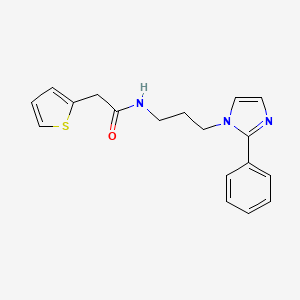

![8-[(4-Methoxyphenyl)sulfonyl]-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2503637.png)

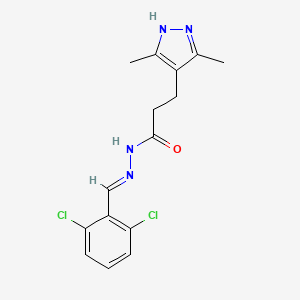

![1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B2503639.png)

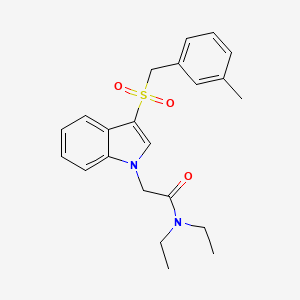

![2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2503643.png)

![5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B2503644.png)

![8-(2-bromoethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503647.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2503651.png)

![N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2503653.png)

![1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2503657.png)